N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-nitrobenzamide
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Overview
Description
N-[(furan-2-yl)methyl]-N-[(5-methylfuran-2-yl)methyl]-2-nitrobenzamide is a complex organic compound that features a benzamide core substituted with furan and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-N-[(5-methylfuran-2-yl)methyl]-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Amidation: The formation of the benzamide core by reacting the nitrobenzene derivative with an amine.
Furan Substitution: The attachment of furan groups to the amine via alkylation reactions, using reagents like furan-2-carbaldehyde and 5-methylfuran-2-carbaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-N-[(5-methylfuran-2-yl)methyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The furan rings can be hydrogenated to tetrahydrofuran derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-N-[(5-methylfuran-2-yl)methyl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-N-[(5-methylfuran-2-yl)methyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan rings may also contribute to the compound’s binding affinity to certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Furan, 2-methyl-: A simpler furan derivative with different reactivity and applications.
Furan, 2-ethyl-5-methyl-: Another furan derivative with distinct chemical properties.
Furan, 2-(2-furanylmethyl)-5-methyl-: A more complex furan derivative with unique applications.
Uniqueness
N-[(furan-2-yl)methyl]-N-[(5-methylfuran-2-yl)methyl]-2-nitrobenzamide is unique due to its combination of furan and nitrobenzamide functionalities, which confer specific chemical reactivity and potential biological activity not found in simpler furan derivatives.
Properties
Molecular Formula |
C18H16N2O5 |
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Molecular Weight |
340.3 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-nitrobenzamide |
InChI |
InChI=1S/C18H16N2O5/c1-13-8-9-15(25-13)12-19(11-14-5-4-10-24-14)18(21)16-6-2-3-7-17(16)20(22)23/h2-10H,11-12H2,1H3 |
InChI Key |
JTXTVIRYCKLINP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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